

Physicochemical properties of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

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Compound of Interest

Compound Name: (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

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An In-Depth Technical Guide to the Physicochemical Properties of **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**

Executive Summary

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a member of the benzophenone family, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.^[1] Benzophenone derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**, offering a technical framework for its synthesis, characterization, and potential application in research and drug development. We present detailed experimental protocols, predictive data based on analogous structures, and a rationale for methodological choices, ensuring a self-validating approach to its scientific assessment.

Introduction & Significance

The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, serves as a versatile template for developing complex and therapeutically relevant molecules.^{[3][4]} Its structural rigidity and potential for diverse substitutions allow for the fine-tuning of pharmacological activity. The title compound, featuring methoxy groups on both phenyl rings, is of particular interest as these substitutions can significantly influence metabolic stability,

receptor binding affinity, and overall bioactivity. Understanding the fundamental physicochemical properties of this specific derivative is a critical first step in evaluating its potential as a pharmaceutical intermediate or an active pharmaceutical ingredient (API).^{[3][5]}

Chemical Structure

The molecular structure provides the foundation for all its chemical and physical behaviors. The arrangement of the methoxy groups, particularly the ortho- and para-substitution on one ring, creates a unique electronic and steric profile.

Caption: Chemical structure of **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**.

Core Physicochemical Properties

A summary of the key computed and expected physicochemical properties is presented below. These values are foundational for designing experimental protocols, including solubility studies and formulation development.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₄	(Calculated)
Molecular Weight	272.29 g/mol	(Calculated)
Appearance	Expected to be a white to off-white solid	Analogy to similar benzophenones[6]
Melting Point	Not experimentally determined; likely in the range of 60-150 °C	Inferred from analogues like (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone (55.5-59.5°C) and bis(4-methoxyphenyl)methanone (143-144°C)[6]
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) and insoluble in water.	General property of benzophenones[7]
logP (calculated)	~3.8	Inferred from similar structures[8]

Spectroscopic and Spectrometric Profile

The structural identity and purity of the compound are unequivocally established through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating methoxy groups. Three sharp singlets corresponding to the three methoxy groups (-OCH₃) would be visible around 3.8-3.9 ppm.
 - ¹³C NMR: The carbon spectrum will confirm the presence of 16 unique carbon atoms. A characteristic signal for the carbonyl carbon (C=O) is expected in the downfield region

(~195 ppm), with other signals corresponding to the methoxy and aromatic carbons.[9][10]

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band between 1640-1660 cm^{-1} is characteristic of the conjugated ketone (C=O) stretching vibration.[6] Additional bands will confirm C-O-C stretching from the methoxy ethers and C-H stretching from the aromatic rings.
- **UV-Vis Spectroscopy:** Due to the extensive conjugated system of the benzophenone core, the molecule is expected to absorb UV radiation. Theoretical calculations and experimental data from similar compounds suggest absorption maxima (λ_{max}) in the range of 270-310 nm.[11] This property is useful for quantitative analysis using techniques like HPLC-UV.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. In an LC-MS analysis, the compound should exhibit a prominent molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 273.10, corresponding to the protonated molecule.

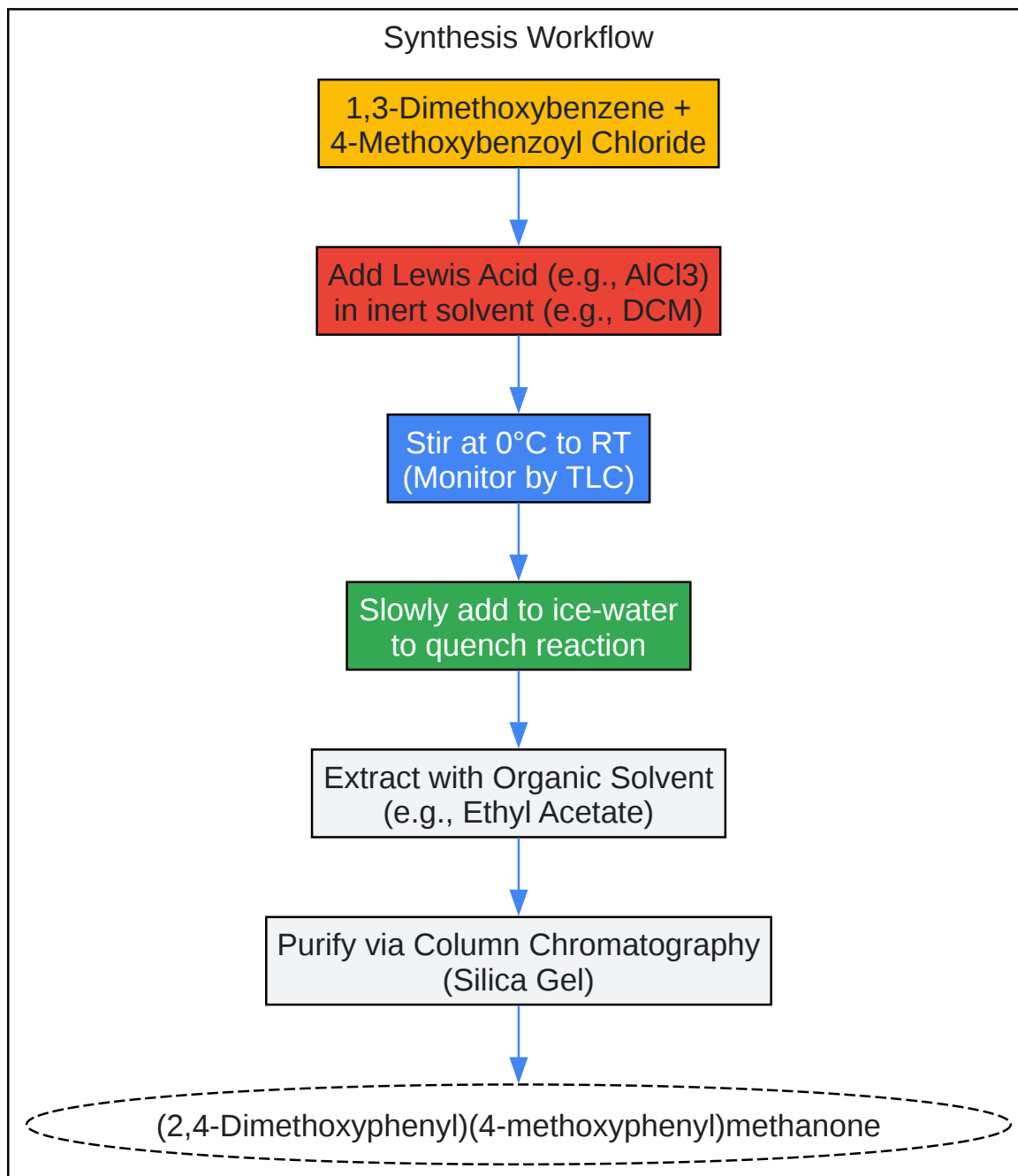
Experimental Methodologies for Characterization

To ensure scientific integrity, a logical workflow of synthesis followed by rigorous characterization is essential. Each protocol is designed to be self-validating.

Synthesis via Friedel-Crafts Acylation

The most direct and widely used method for preparing benzophenones is the Friedel-Crafts acylation.[12] This electrophilic aromatic substitution reaction provides an efficient route to the target molecule.

Rationale: This method is selected for its high efficiency and reliability in forming the carbon-carbon bond between the carbonyl group and the aromatic ring. Polyphosphoric acid (PPA) or a Lewis acid like AlCl_3 are effective catalysts for this transformation.[12]



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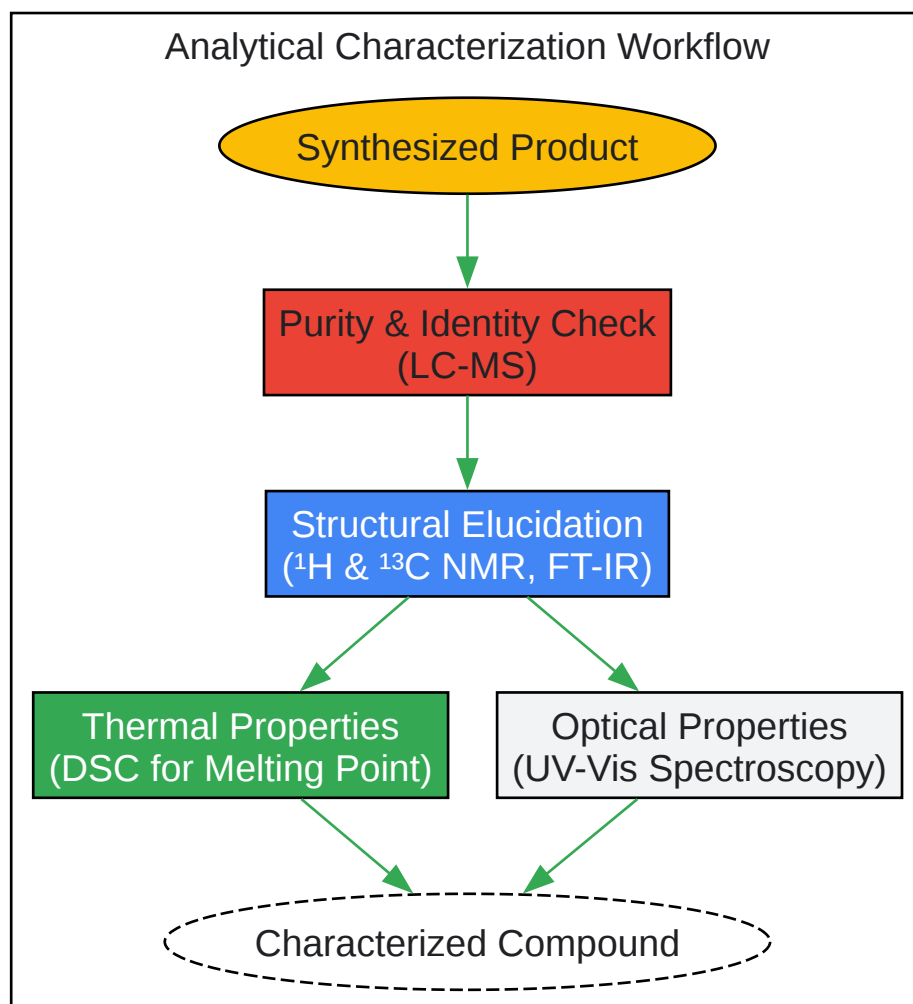
Caption: Workflow for synthesis via Friedel-Crafts Acylation.

Step-by-Step Protocol:

- To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere, add aluminum chloride (AlCl_3) (1.2 eq) portion-wise at 0°C .
- Allow the mixture to stir for 15 minutes.
- Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0°C .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl to quench.
- Separate the organic layer, and extract the aqueous layer twice more with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).
- Concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Comprehensive Characterization Workflow

A sequential and logical workflow ensures that all physicochemical data pertains to the correct, high-purity material.



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Caption: Logical workflow for analytical characterization.

Protocols for Physicochemical Analysis

A. Purity and Identity Confirmation by LC-MS

- Rationale: This is the primary self-validating step. It confirms both the molecular weight and purity of the sample in a single run before further characterization.
- Protocol:
 - Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.

- Inject 5 μL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 μm).
- Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) at a flow rate of 0.3 mL/min.
- Monitor the eluent by both a UV detector (at a relevant λ_{max}) and a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Confirm the purity by integrating the peak area in the UV chromatogram and confirm identity by observing the $[\text{M}+\text{H}]^+$ ion at m/z 273.10.

B. Thermal Analysis by Differential Scanning Calorimetry (DSC)

- Rationale: DSC provides a highly accurate and reproducible melting point (T_{m}), which is a critical indicator of purity. It also reveals other thermal events like phase transitions.
- Protocol:
 - Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
 - Crimp the pan with a lid.
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a nitrogen purge.
 - Record the heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting event.

C. Spectroscopic Analysis Protocols

- ^1H and ^{13}C NMR:
 - Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$).[\[13\]](#)
 - Transfer the solution to an NMR tube.

- Acquire spectra on a 400 MHz or higher spectrometer.
- Process the data to identify chemical shifts, coupling constants, and integrations.
- FT-IR:
 - Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
 - Identify the characteristic vibrational frequencies.
- UV-Vis Spectroscopy:
 - Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.
 - Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Conclusion

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a structurally defined member of the pharmacologically significant benzophenone class. This guide has established its core physicochemical profile through a combination of calculated properties, data from analogous compounds, and robust, self-validating experimental methodologies. The detailed protocols for synthesis, purification, and comprehensive characterization provide a complete framework for researchers and drug development professionals to produce and validate this compound for further investigation. Its defined properties make it a viable candidate for screening in various biological assays and a valuable intermediate for the synthesis of more complex molecular architectures.

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